2-(2-chloro-3-pyridinyl)-1-(2-methylbenzyl)-1H-1,3-benzimidazole
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Overview
Description
2-(2-chloro-3-pyridinyl)-1-(2-methylbenzyl)-1H-1,3-benzimidazole is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The unique structure of this compound makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-chloro-3-pyridinyl)-1-(2-methylbenzyl)-1H-1,3-benzimidazole typically involves the condensation of 2-chloro-3-pyridinecarboxaldehyde with 2-methylbenzylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then cyclized using a dehydrating agent like phosphorus oxychloride to form the benzimidazole ring.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound is susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Amines, thiols, alkoxides; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile, often with the aid of a base like triethylamine.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological or chemical properties.
Scientific Research Applications
2-(2-chloro-3-pyridinyl)-1-(2-methylbenzyl)-1H-1,3-benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an antimicrobial, antifungal, and antiparasitic agent.
Medicine: Investigated for its potential therapeutic effects, including anticancer, anti-inflammatory, and antiviral activities.
Industry: Utilized in the development of agrochemicals and as an intermediate in the synthesis of various pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-chloro-3-pyridinyl)-1-(2-methylbenzyl)-1H-1,3-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 2-(2-chloro-3-pyridinyl)-1H-benzimidazole
- 1-(2-methylbenzyl)-1H-benzimidazole
- 2-(2-chloro-3-pyridinyl)-1-(4-methylbenzyl)-1H-1,3-benzimidazole
Comparison: Compared to its analogs, 2-(2-chloro-3-pyridinyl)-1-(2-methylbenzyl)-1H-1,3-benzimidazole exhibits unique properties due to the presence of both the 2-chloro-3-pyridinyl and 2-methylbenzyl groups. These structural features contribute to its distinct biological activities and make it a valuable compound for various research applications. The combination of these groups can enhance its binding affinity to molecular targets and improve its overall efficacy in different biological assays.
Properties
IUPAC Name |
2-(2-chloropyridin-3-yl)-1-[(2-methylphenyl)methyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3/c1-14-7-2-3-8-15(14)13-24-18-11-5-4-10-17(18)23-20(24)16-9-6-12-22-19(16)21/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKWOSQVKMUBSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2C4=C(N=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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